2-Methyl-4-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine
Description
This compound is a heterocyclic molecule featuring a pyrimidine core substituted with a trifluoromethyl group, a methyl group, and a piperazine-linked triazolopyridazine moiety. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the piperazine linker improves solubility and conformational flexibility .
Properties
IUPAC Name |
3-methyl-6-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N8/c1-10-20-12(16(17,18)19)9-15(21-10)26-7-5-25(6-8-26)14-4-3-13-23-22-11(2)27(13)24-14/h3-4,9H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVRPTAUZMXDMPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C3=NN4C(=NN=C4C=C3)C)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate precursors to form the triazolopyridazine ring. For instance, 3-methyl-1,2,4-triazole can be reacted with a suitable dicarbonyl compound under acidic or basic conditions to form the triazolopyridazine core.
Piperazine Substitution: The triazolopyridazine intermediate is then reacted with piperazine derivatives. This step often requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the piperazine linkage.
Pyrimidine Ring Formation: The final step involves the introduction of the pyrimidine ring. This can be achieved through a condensation reaction between the piperazine-triazolopyridazine intermediate and a suitable pyrimidine precursor, often under reflux conditions in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can be performed on the nitrogen-containing rings, potentially leading to the formation of partially or fully hydrogenated derivatives.
Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the heterocyclic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Nucleophiles: Halides, amines, and thiols under basic or neutral conditions.
Major Products
Oxidation Products: Alcohols, ketones.
Reduction Products: Hydrogenated derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-Methyl-4-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound is investigated for its potential as a pharmaceutical agent. The presence of multiple nitrogen-containing rings suggests that it may interact with biological targets such as enzymes and receptors, making it a candidate for drug development. Research has focused on its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.
Industry
In industry, the compound is explored for its potential use in the development of advanced materials. Its unique chemical properties, such as stability and reactivity, make it suitable for applications in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anti-cancer effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of nitrogen-rich heterocycles. Key structural analogs and their distinguishing features are outlined below:
Table 1: Structural and Functional Comparison
Key Findings:
Trifluoromethyl vs.
Piperazine Linker : Unlike rigid analogs (e.g., Compound 7), the piperazine moiety introduces conformational flexibility, which may enhance binding to dynamic enzyme pockets .
Isomerization Effects : Structural isomerism (e.g., triazolo[4,3-c] vs. [1,5-c] in ) significantly alters bioactivity. For example, Compound 7 (triazolo[4,3-c]) showed 30% higher cytotoxicity in HeLa cells than its isomer, Compound 6 .
Lumping Strategy Relevance : Per , the target compound could be grouped with other trifluoromethyl-pyrimidines for predictive modeling, though its triazolopyridazine-piperazine hybrid structure may necessitate distinct reaction pathways .
Biological Activity
2-Methyl-4-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activity, and relevant research findings.
- Chemical Formula : C16H18N6F3
- Molecular Weight : 358.36 g/mol
- CAS Number : 2741911-96-4
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available pyrimidine derivatives and triazole precursors. The incorporation of trifluoromethyl and piperazine moieties enhances its pharmacological profile.
Anticancer Activity
Recent studies have focused on the anticancer properties of related compounds containing the triazolo-pyridazine structure. For instance, compounds with similar scaffolds have shown promising results against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells. The IC50 values for these compounds ranged significantly, indicating varying levels of potency.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2-Methyl... | MDA-MB-231 | 1.4 |
| 2-Methyl... | HepG2 | 22.6 |
| Sorafenib | MDA-MB-231 | 5.2 |
| Sorafenib | HepG2 | 33.7 |
The compound's structural features, particularly the trifluoromethyl group and the piperazine linkage, are believed to contribute to its enhanced interaction with biological targets, potentially leading to increased cytotoxicity against tumor cells .
The proposed mechanism of action for compounds in this class includes inhibition of specific kinases involved in cell proliferation and survival pathways. For example, studies have indicated that these compounds can inhibit VEGFR2 kinase activity, which is crucial for tumor angiogenesis . The interaction with the kinase hinge region has been noted as a significant factor in their biological efficacy.
Case Studies
-
In Vitro Cytotoxicity Studies :
A series of related compounds were evaluated for their cytotoxic effects on cancer cell lines. The study found that modifications in the piperazine substituents significantly affected the cytotoxicity profiles, suggesting that further optimization could enhance efficacy . -
Selectivity Profiles :
Research has indicated that certain structural modifications can lead to increased selectivity against specific cancer types. For instance, compounds with halogen substitutions showed varied activity against both MDA-MB-231 and HepG2 cells, highlighting the importance of structural diversity in drug design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
